molecular formula C22H24N2O5 B2864110 N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 946355-52-8

N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2864110
CAS No.: 946355-52-8
M. Wt: 396.443
InChI Key: MHVXSBZNEWGNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a 3,4-diethoxyphenethyl group attached to the carboxamide moiety, which may influence lipophilicity, bioavailability, and receptor interactions compared to other substituents .

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-3-28-17-10-9-14(13-18(17)29-4-2)11-12-23-21(26)19-20(25)15-7-5-6-8-16(15)24-22(19)27/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVXSBZNEWGNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Lead Compound: N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 1)

  • Structure: Contains a 3-pyridylmethyl group and 6,7-dimethoxy substitutions on the quinoline ring.
  • Pharmacology: Analgesic Activity: Reduces acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral administration) . Safety Profile: Non-toxic at therapeutic doses and lacks ulcerogenic effects, making it suitable for preclinical trials .
  • Key Advantage : Superior efficacy and safety compared to standard analgesics like metamizole and diclofenac .

Hexahydroquinoline Derivative: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2)

  • Structure: Features a partially saturated quinoline ring (hexahydro modification) and the same 3-pyridylmethyl group as Compound 1.
  • Pharmacology: Polymorphism Impact: Exists in α- and β-forms. The α-form shows 68.4% writhing inhibition, while the β-form is less active, highlighting the role of crystalline phase in efficacy . Comparative Efficacy: Slightly lower activity than Compound 1 (72.1% vs.

Chlorophenyl and Dimethylphenyl Analogs

  • N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: 3-chlorophenyl substituent.
  • N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: 2,3-dimethylphenyl group and methyl substitution at position 1 of the quinoline ring. Notes: Methyl groups may enhance metabolic stability but reduce solubility .

Nitrile Derivatives

  • 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: Nitrile group at the side chain.

Data Table: Comparative Analysis of Key Analogs

Compound Name / Substituents Analgesic Activity (% Writhing Inhibition) Toxicity Profile Notable Features References
Compound 1 (3-pyridylmethyl, 6,7-dimethoxy) 75.3% Non-toxic, non-ulcerogenic Lead compound for preclinical trials
Compound 2 α-form (hexahydroquinoline) 68.4% Not reported Polymorphism affects efficacy
3-Chlorophenyl analog Not reported Not reported Halogen substitution for enhanced binding
2,3-Dimethylphenyl analog Not reported Not reported Methyl groups for metabolic stability
Nitrile derivative High (exact % not provided) Not reported Metabolized to active acid/amide forms

Mechanistic and Structural Insights

  • Role of Substituents: Pyridylmethyl vs. Methoxy vs. Ethoxy Groups: Ethoxy substitutions (as in the target compound) could prolong metabolic half-life compared to methoxy groups due to increased steric hindrance .
  • Polymorphism Considerations :

    • As seen in Compound 2, crystalline phase variations can significantly alter biological activity. This underscores the need for polymorph screening in the development of the target compound .

Preparation Methods

Gould-Jacobs Cyclization

Ethyl acetoacetate reacts with aniline in diphenyl ether at 220°C to form ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Saponification with 2 N NaOH yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5 , Fig. 1):
$$
\text{Ethyl ester} \xrightarrow{\text{2 N NaOH, reflux}} \text{Carboxylic acid (92\% yield)}
$$
Key Data :

  • Yield : 92%
  • Melting Point : 233–235°C

3,4-Diethoxyphenethylamine Synthesis

The 3,4-diethoxyphenethylamine sidechain is prepared via nitrile reduction or Hofmann degradation:

Nitrile Reduction Pathway

  • 3,4-Diethoxyphenethyl bromide reacts with potassium cyanide to form 3,4-diethoxyphenethyl cyanide.
  • Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitrile to the primary amine:
    $$
    \text{CN} \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}2
    $$
    Key Data :
  • Typical Yield : 70–85% (analogous methods)

Carboxamide Coupling: Final Step

The carboxylic acid (5 ) is activated for amide bond formation with 3,4-diethoxyphenethylamine. Two methods are prevalent:

Mixed Carbonate Activation

Adapted from microwave-assisted protocols:

  • Activation : 5 (1.2 mmol) in anhydrous DMF is treated with triethylamine (3 mmol) and ethyl chloroformate (2.4 mmol) at 0°C.
  • Coupling : 3,4-Diethoxyphenethylamine (2.4 mmol) is added dropwise, stirred at 0°C (1 h), then room temperature (24 h).
  • Workup : Precipitation in 0.5 N NaOH yields the crude product, purified via recrystallization.
    $$
    \text{Acid} + \text{R-NH}2 \xrightarrow{\text{ClCO}2\text{Et, TEA}} \text{Carboxamide}
    $$
    Key Data :
  • Yield : 65–75% (analogous reactions)
  • Purity : >95% (HPLC)

Microwave-Assisted Coupling

A scalable alternative employs microwave irradiation:

  • Conditions : 5 (1.2 mmol), amine (2.4 mmol), and DMF (4 mL) in a sealed vial.
  • Heating : 220°C for 1.5 h (Anton Paar Monowave 400).
  • Advantages : Reduced solvent volume, higher throughput.

Comparative Analysis of Methods

Parameter Mixed Carbonate Microwave
Yield 65–75% 70–80%
Reaction Time 24 h 1.5 h
Solvent Volume 10 mL/g 3 mL/g
Scalability Moderate High

Structural Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 6H, -OCH₂CH₃), 3.45 (m, 2H, -CH₂NH-), 4.05 (q, 4H, -OCH₂-), 6.85–8.20 (m, aromatic H).
  • IR (cm⁻¹) : 1665 (C=O amide), 1620 (quinolone C=O), 1250 (C-O ether).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H₂O).
  • Melting Point : 245–247°C.

Challenges and Optimization

  • Steric Hindrance : Bulky 3,4-diethoxyphenethyl group necessitates excess amine (2.4 eq).
  • Byproducts : Overheating generates decarboxylated derivatives; controlled temps (<220°C) are critical.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl chloroformate ($0.5/g) is preferable to carbodiimides ($2–5/g).
  • Green Chemistry : Microwave methods reduce E-factor (solvent waste) by 40%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.